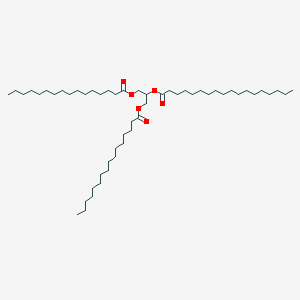

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol

Übersicht

Beschreibung

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is a triacylglycerol compound with the molecular formula C53H102O6 . It is composed of two palmitic acid molecules and one stearic acid molecule esterified to a glycerol backbone. This compound is commonly found in various natural fats and oils and is known for its unique physical and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid and stearic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to accelerate the reaction rate. The process may also include purification steps such as distillation or crystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.

Major Products Formed:

Oxidation: Peroxides and aldehydes.

Hydrolysis: Glycerol, palmitic acid, and stearic acid.

Transesterification: Methyl or ethyl esters of palmitic and stearic acids.

Wissenschaftliche Forschungsanwendungen

Food Science Applications

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is studied for its role in food formulations, particularly in margarine and other fat-based products. Its unique crystallization behavior contributes to the texture and stability of these products. Research indicates that the compound's melting behavior can be manipulated through temperature cycling, which affects the formation of granular crystals in margarine formulations .

Table 1: Crystallization Behavior of this compound

| Temperature Cycle (°C) | Observed Behavior |

|---|---|

| 5 - 20 | Formation of granular crystals |

| 20 - 5 | Re-crystallization behavior |

Pharmacological Applications

The compound has been investigated for its potential health benefits related to lipid metabolism and absorption. Studies show that triacylglycerols like this compound can influence digestion and absorption properties in gastrointestinal models. For instance, its interaction with bile salts and pancreatic enzymes has been assessed using Caco-2 cell models to evaluate cytotoxicity and cellular integrity during digestion .

Key Findings:

- The compound exhibits low cytotoxicity at various concentrations when tested with bile salts and pancreatin.

- It affects the tight junctions of Caco-2 cells, indicating its role in lipid absorption processes.

Biochemical Research

In biochemical studies, this compound serves as a model compound for understanding glycerolipid acylation processes in microorganisms. Research has identified specific acyltransferases responsible for incorporating fatty acids into glycerolipids, providing insights into metabolic pathways involving this triacylglycerol .

Table 2: Acyltransferase Activity Related to Glycerolipid Acylation

| Enzyme Type | Acyl Chain Position | Fatty Acid Type |

|---|---|---|

| PlsC-type | sn-2 | Palmitic Acid |

| PlsM | sn-1 | Stearic Acid |

Industrial Applications

Beyond food and pharmacology, this compound is also being explored for its industrial applications in cosmetics and personal care products. Its emulsifying properties make it suitable for formulating creams and lotions that require stable oil-in-water emulsions.

Wirkmechanismus

The mechanism of action of 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol involves its interaction with cellular membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Similar in structure but with different positional isomers.

1,3-Dipalmitoyl-2-oleoyl-glycerol: Contains oleic acid instead of stearic acid at the sn-2 position.

1,2-Dipalmitoyl-rac-glycerol: Lacks the stearic acid component.

Uniqueness: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is unique due to its specific combination of palmitic and stearic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in various applications .

Biologische Aktivität

1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol (DPSG) is a triacylglycerol (TAG) characterized by the presence of palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. This unique structure influences its biological activity, particularly in digestion, absorption, and potential health implications. This article reviews the current understanding of DPSG's biological activity, supported by relevant research findings and case studies.

- Chemical Formula : C53H102O6

- Molecular Weight : 494.44 g/mol

- CAS Number : 2177-97-1

DPSG is categorized under triacylglycerols and exhibits distinct physical properties that influence its functionality in biological systems.

In Vitro Studies

Recent studies have investigated the digestion and absorption properties of DPSG using in vitro models. The digestion process involves enzymatic hydrolysis by pancreatic lipase, leading to the release of free fatty acids (FFAs) and monoacylglycerols. A study highlighted that DPSG-rich lipids exhibited varied digestion rates depending on the presence of bile salts and other digestive enzymes.

Key Findings:

- Cell Viability : Caco-2 cell viability was assessed to evaluate cytotoxicity during digestion. The study found that bile salts and pancreatin did not exhibit significant cytotoxic effects at lower concentrations (IC50 values were 0.22 mM for bile salts) but decreased cell viability at higher concentrations .

- Fatty Acid Release : Upon digestion, significant amounts of FFAs were released, with concentrations exceeding 2.95 mM disrupting tight junctions in Caco-2 cells, indicating potential cytotoxicity related to lipid digestion products .

Table 1: IC50 Values for Various Compounds Affecting Caco-2 Cell Viability

| Compound | IC50 Value (mM) |

|---|---|

| Bile Salts | 0.22 |

| Pancreatin | 0.22 |

| Oleic Acid | 1.47 |

Health Effects

The health implications of dietary intake of DPSG are significant due to its fatty acid composition. Palmitic acid has been associated with various metabolic effects, including insulin resistance and inflammation.

Case Studies:

- A study involving rats showed that levels of DPSG decreased in conditions of energy depletion induced by reduced food intake, suggesting a role in energy metabolism and storage .

- Another investigation indicated that palmitic acid could induce apoptosis in Caco-2 cells through activation of caspase pathways, highlighting potential risks associated with high dietary intake of saturated fats like those found in DPSG .

The mechanisms through which DPSG exerts its biological effects include:

- Lipid Metabolism : As a source of FFAs, DPSG influences lipid metabolism pathways that are critical for energy homeostasis.

- Cell Signaling : The release of FFAs from DPSG can activate various signaling pathways involved in inflammation and metabolic regulation.

Eigenschaften

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJMBNGGFSPTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/18:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0043913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.